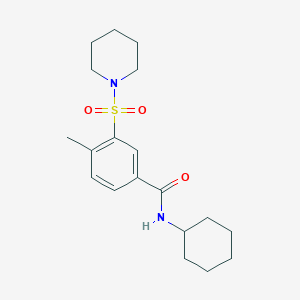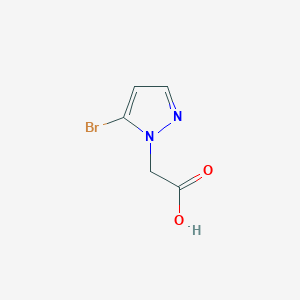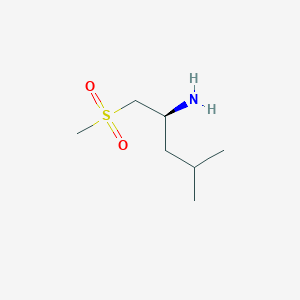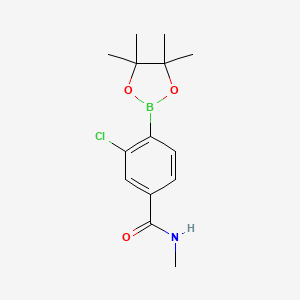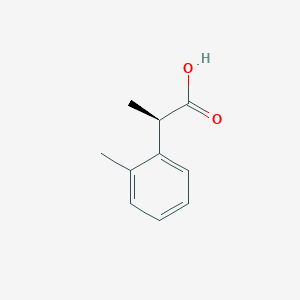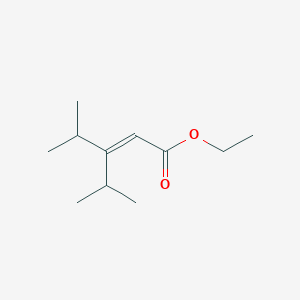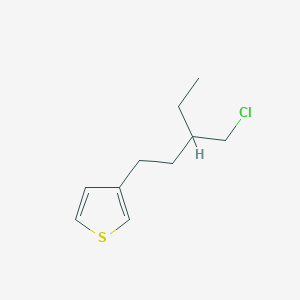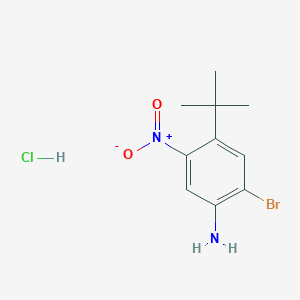
2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride is a chemical compound with the molecular formula C10H13BrN2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine, tert-butyl, and nitro groups attached to an aniline ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride typically involves the nitration of 2-Bromo-4-tert-butylaniline followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The resulting product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium iodide yields 2-Iodo-4-tert-butyl-5-nitroaniline.
Reduction Reactions: Reduction of the nitro group yields 2-Bromo-4-tert-butyl-5-aminoaniline.
Applications De Recherche Scientifique
2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine and tert-butyl groups contribute to the compound’s stability and specificity in binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-tert-butylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-4-nitroaniline: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
2-Bromo-4-tert-butyl-5-nitroanilinehydrochloride is unique due to the combination of bromine, tert-butyl, and nitro groups, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential lead compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C10H14BrClN2O2 |
|---|---|
Poids moléculaire |
309.59 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-5-nitroaniline;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15;/h4-5H,12H2,1-3H3;1H |
Clé InChI |
NWQNLDMUYHVXDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
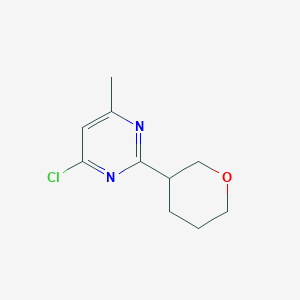

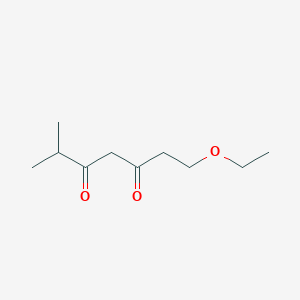
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
